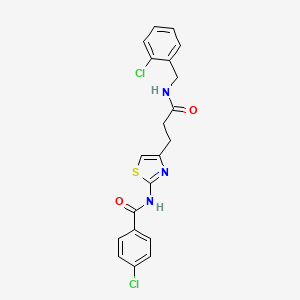

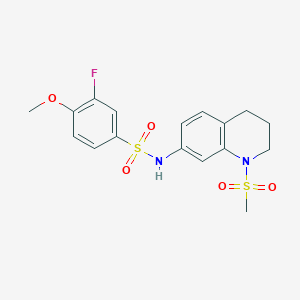

3-fluoro-4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a sulfonamide derivative, which are often used in the development of pharmaceuticals . Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .

Molecular Structure Analysis

The molecular structure of this compound would include a benzenesulfonamide core, with a 3-fluoro-4-methoxy substitution on the benzene ring and a 1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl substitution on the nitrogen of the sulfonamide .Chemical Reactions Analysis

Sulfonamides, in general, are stable under normal conditions but can participate in reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, sulfonamides tend to be crystalline solids at room temperature .Aplicaciones Científicas De Investigación

Fluorophores for Zinc(II) Detection

A study explored the characteristics of fluorophores, specifically analogues related to 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide, for their application in detecting Zinc(II) in biological systems. The research highlighted the synthesis of these compounds and their fluorescing behaviors upon binding with Zn2+, providing insights into their potential utility in biochemical assays and imaging techniques (Kimber et al., 2001).

Photodynamic Therapy Applications

Zinc Phthalocyanine with High Singlet Oxygen Yield

A novel zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing a Schiff base demonstrated significant potential for photodynamic therapy due to its high singlet oxygen quantum yield. This compound's photophysical and photochemical properties suggest its suitability as a Type II photosensitizer for cancer treatment, highlighting the role of such derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitubercular Activities

Isatin Derivatives with Anti-HIV and Antitubercular Properties

A study on isatin derivatives revealed a compound with noteworthy anti-HIV and antitubercular activities, suggesting the dual therapeutic potential of such molecules. This research underscores the importance of isatin-based sulfonamide derivatives in addressing co-infections prevalent in immune-compromised patients, such as those with HIV/AIDS (Sriram, Yogeeswari, & Meena, 2006).

Anticancer Activities

Arylsulfonamide Derivatives as Antitubulin Agents

Research into N-sulfonyl-aminobiaryl compounds has identified potent anticancer agents that target tubulin polymerization and inhibit STAT3 phosphorylation. One such compound displayed remarkable efficacy against various cancer cell lines, showcasing the therapeutic potential of arylsulfonamide derivatives in cancer treatment strategies (Lai et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O5S2/c1-25-17-8-7-14(11-15(17)18)27(23,24)19-13-6-5-12-4-3-9-20(16(12)10-13)26(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWBTKOWPXBZSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2801455.png)

![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2801456.png)

![2-{[(2S)-pyrrolidin-2-yl]formamido}acetic acid hydrochloride](/img/structure/B2801460.png)

![2,6-dichlorobenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2801462.png)

![3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2801467.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2801469.png)

![3-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2801471.png)

![5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2801473.png)